molecular formula C14H20F3NS B11762292 (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine

Cat. No.: B11762292
M. Wt: 291.38 g/mol
InChI Key: ZFFNJJJTNTUQSD-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is an organic compound characterized by its complex structure, which includes a benzyl group, a trifluoromethylsulfanyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzyl chloride with 2-methyl-1-trifluoromethylsulfanylmethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium ethoxide, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with its target, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-benzyl)-(2-methyl-1-trifluoromethylsulfanylmethylpropyl)-amine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H20F3NS

Molecular Weight

291.38 g/mol

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]-1-(trifluoromethylsulfanyl)butan-2-amine

InChI

InChI=1S/C14H20F3NS/c1-10(2)13(9-19-14(15,16)17)18-8-12-6-4-11(3)5-7-12/h4-7,10,13,18H,8-9H2,1-3H3

InChI Key

ZFFNJJJTNTUQSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(CSC(F)(F)F)C(C)C

Origin of Product

United States

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